molecular formula C9H10N2O B13024607 7-Methoxy-3-methyl-1H-indazole

7-Methoxy-3-methyl-1H-indazole

Cat. No.: B13024607
M. Wt: 162.19 g/mol
InChI Key: YANQVOGTLOZAMV-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1H-indazole (CAS: 1360884-48-5) is a heterocyclic compound with the molecular formula C₉H₁₀N₂O and a molecular weight of 162.19 g/mol . Its structure features a methoxy group (-OCH₃) at the 7-position and a methyl group (-CH₃) at the 3-position of the indazole core. Indazoles are nitrogen-containing bicyclic aromatic systems with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

7-methoxy-3-methyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-7-4-3-5-8(12-2)9(7)11-10-6/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANQVOGTLOZAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NN1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methoxybenzaldehyde with hydrazine hydrate can lead to the formation of the desired indazole compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are often employed to facilitate the cyclization process . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

7-Methoxy-3-methyl-1H-indazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 7-Methoxy-3-methyl-1H-indazole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
This compound 7-OCH₃, 3-CH₃ C₉H₁₀N₂O 162.19 Basic structure; limited availability
3-Iodo-7-methoxy-1H-indazole 7-OCH₃, 3-I C₈H₆IN₂O 288.05 Halogenated derivative; potential use in radiopharmaceuticals
7-Fluoro-3-methyl-1H-indazole 7-F, 3-CH₃ C₈H₇FN₂ 150.16 Fluorine as bioisostere; increased lipophilicity
Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate 7-OCH₃, 3-COOCH₃, 4-NH₂ C₁₀H₁₁N₃O₃ 221.21 Enhanced solubility via ester/amine groups
7-Bromo-3-iodo-4-methoxy-1H-indazole 7-Br, 3-I, 4-OCH₃ C₈H₅BrIN₂O 354.95 Heavy halogen substituents; steric hindrance

Key Observations :

  • Fluorine substitution (7-Fluoro-3-methyl-1H-indazole) reduces molecular weight and may improve metabolic stability .
  • Functional Group Addition: The introduction of an ester (-COOCH₃) and amine (-NH₂) in Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate enhances hydrogen-bonding capacity, likely improving aqueous solubility .
  • Steric and Electronic Effects : Bromine and iodine in 7-Bromo-3-iodo-4-methoxy-1H-indazole contribute to steric bulk and electron-withdrawing effects, which could influence binding affinity in biological targets .

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